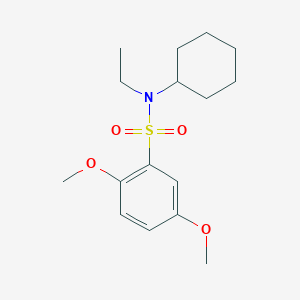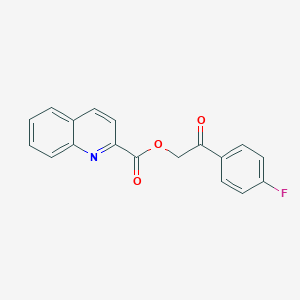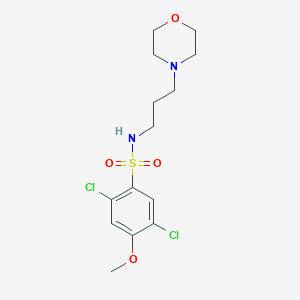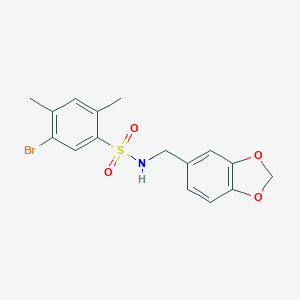
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine, also known as Suvorexant, is a novel drug used for the treatment of insomnia. It is a selective antagonist of the orexin receptors in the brain, which regulate the sleep-wake cycle. Suvorexant is a relatively new drug that has shown promising results in clinical trials.
Mecanismo De Acción
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine works by selectively blocking the orexin receptors in the brain. Orexin is a neuropeptide that plays a key role in regulating the sleep-wake cycle. By blocking the orexin receptors, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine helps to promote sleep and reduce wakefulness.
Biochemical and Physiological Effects:
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase sleep duration. In addition, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has also been shown to reduce the levels of stress hormones such as cortisol, which can have a positive impact on overall health and well-being.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has a number of advantages for use in lab experiments. It is a highly selective antagonist of the orexin receptors, which means that it has a specific and predictable effect on the sleep-wake cycle. However, one limitation of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine is that it can be difficult to administer in lab experiments due to its low solubility in water.
Direcciones Futuras
There are a number of potential future directions for research on 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine. One area of research is the development of new drugs that target the orexin receptors. Another area of research is the use of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine in combination with other drugs for the treatment of insomnia and other sleep disorders. Additionally, there is potential for the use of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine in the treatment of other conditions such as anxiety and depression.
Métodos De Síntesis
The synthesis of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine involves a multi-step process starting from 4-methylbenzaldehyde. The first step involves the conversion of 4-methylbenzaldehyde to 4-methyl-1-(4-propan-2-ylphenyl)piperidine-4-carboxylic acid. This is followed by the formation of the sulfonyl chloride derivative, which is then reacted with the piperidine intermediate to produce 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine.
Aplicaciones Científicas De Investigación
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has been extensively studied for its potential use in the treatment of insomnia. Clinical trials have shown that 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine is effective in improving sleep latency and sleep maintenance in patients with insomnia. In addition, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has also been studied for its potential use in the treatment of other sleep disorders such as narcolepsy and sleep apnea.
Propiedades
Nombre del producto |
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
|---|---|
Fórmula molecular |
C15H23NO2S |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4-methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-12(2)14-4-6-15(7-5-14)19(17,18)16-10-8-13(3)9-11-16/h4-7,12-13H,8-11H2,1-3H3 |
Clave InChI |
ZGPXWZZZLMPRNQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




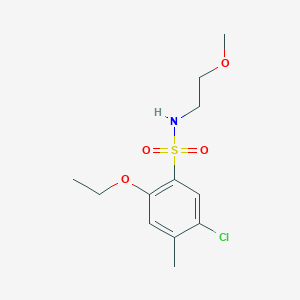

![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
